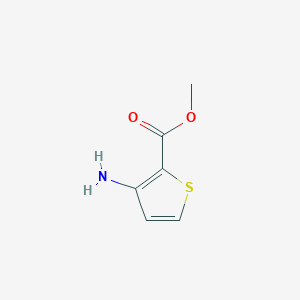
7-Chlor-4-(Piperazin-1-yl)chinolin
Übersicht
Beschreibung
7-Chloro-4-(piperazin-1-yl)quinoline is an important scaffold in medicinal chemistry . It has a molecular weight of 247.73 . It is a potent sirtuin inhibitor and also inhibits the serotonin uptake with an IC50 of 50 μM .
Synthesis Analysis
The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline has been described in various ways in the literature . One method involves highly diluted conditions in N-methyl-2-pyrrolidinone and a work-up by means of dichloromethane to afford the desired compound in 54% yield . Another process reported a 65% yielding synthesis which made use of ten equivalents of piperazine and high ethanolic dilution conditions .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-(piperazin-1-yl)quinoline is represented by the SMILES stringClc1ccc2c(ccnc2c1)N3CCNCC3 . The InChI code is 1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 . Physical And Chemical Properties Analysis
7-Chloro-4-(piperazin-1-yl)quinoline is a solid at ambient temperature . It has a boiling point of 113-116°C .Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
7-Chlor-4-(Piperazin-1-yl)chinolin: wurde als potentes Antimalariamittel identifiziert. Es zeigt eine signifikante Aktivität gegen die D10- und K1-Stämme von Plasmodium falciparum, mit IC50-Werten von 1,18 μM bzw. 0,97 μM . Die Wirksamkeit dieser Verbindung bei der Hemmung des Wachstums von Malariaparasiten macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer Antimalariamedikamente.
Antitumorpotential
Untersuchungen haben gezeigt, dass Derivate von This compound vielversprechende Antitumoraktivitäten aufweisen. Diese Verbindungen wurden gegen ein breites Spektrum menschlicher Krebszelllinien getestet und zeigten potente und vielfältige Antitumoreigenschaften . Der Wirkmechanismus beinhaltet oft die Interferenz mit der DNA-Replikation und Zellteilung, was diese Derivate zu potenziellen Kandidaten für die Krebstherapie macht.
Anti-HIV-Eigenschaften
Das strukturelle Grundgerüst von This compound wird auch auf sein Potenzial in Anti-HIV-Medikamenten untersucht. Es hat sich als Teil von Hybridmolekülen gezeigt, die verschiedene pharmakologische Profile aufweisen, darunter auch Anti-HIV-Aktivität . Die Fähigkeit, die HIV-Replikation zu hemmen, macht sie zu einer interessanten Verbindung im anhaltenden Kampf gegen HIV/AIDS.
Sirtuin-Hemmung
Sirtuine sind eine Familie von Enzymen, die an Alterung und Langlebigkeit beteiligt sind. This compound wurde als potenter Sirtuin-Hemmer identifiziert, der Auswirkungen auf die Entwicklung von Therapien für altersbedingte Krankheiten haben könnte . Durch die Modulation der Sirtuinaktivität können Forscher Behandlungen für Erkrankungen wie neurodegenerative Erkrankungen und Stoffwechselstörungen erforschen.
Dopamin-3-Liganden
Diese Verbindung wurde als Dopamin-3-Rezeptorligand untersucht. Dopaminrezeptoren sind im zentralen Nervensystem von entscheidender Bedeutung, und Liganden, die den Dopamin-3-Rezeptorsubtyp anvisieren, können therapeutische Anwendungen bei psychiatrischen und neurologischen Erkrankungen haben, einschließlich Schizophrenie und Parkinson-Krankheit .
Acetylcholinesterase-Hemmer
This compound: wird auch auf seine Rolle als Acetylcholinesterase-Hemmer untersucht. Dieses Enzym ist ein Ziel für Medikamente zur Behandlung der Alzheimer-Krankheit, da die Hemmung der Acetylcholinesterase die Konzentration von Acetylcholin im Gehirn erhöht, was die kognitive Funktion bei Patienten mit Alzheimer möglicherweise verbessert .
Serotonin-Antagonisten
Schließlich wurde die Verbindung auf ihr Potenzial als Serotonin-Antagonist untersucht. Serotonin-Antagonisten werden zur Behandlung verschiedener Erkrankungen eingesetzt, darunter Angststörungen, Depressionen und Übelkeit im Zusammenhang mit Chemotherapie . Die Vielseitigkeit von This compound in dieser Rolle könnte zur Entwicklung neuer Therapeutika für diese Erkrankungen führen.
Wirkmechanismus
Target of Action
The primary targets of 7-Chloro-4-(piperazin-1-yl)quinoline are sirtuins and serotonin transporters . Sirtuins are a family of proteins that play key roles in regulating cellular health. They are involved in a wide range of cellular processes, including aging, inflammation, stress resistance, and energy efficiency . Serotonin transporters, on the other hand, are responsible for the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
7-Chloro-4-(piperazin-1-yl)quinoline acts as a potent inhibitor of sirtuins and serotonin uptake . By inhibiting sirtuins, it can potentially influence various cellular processes controlled by these proteins . The inhibition of serotonin uptake can lead to increased levels of serotonin in the synaptic cleft, thereby enhancing its neurotransmitter effects .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cellular aging, inflammation, and mood regulation .
Result of Action
The molecular and cellular effects of 7-Chloro-4-(piperazin-1-yl)quinoline’s action are likely to be diverse, given its multiple targets. It may influence cellular health and longevity through its action on sirtuins . Its inhibition of serotonin uptake could potentially lead to enhanced mood or anti-depressant effects . Additionally, it exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
7-Chloro-4-(piperazin-1-yl)quinoline is known to interact with various enzymes, proteins, and other biomolecules. It is a potent sirtuin inhibitor and also inhibits the serotonin uptake with an IC50 of 50 μM . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of 7-Chloro-4-(piperazin-1-yl)quinoline on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 7-Chloro-4-(piperazin-1-yl)quinoline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .
Eigenschaften
IUPAC Name |
7-chloro-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXNPMDUDGUXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353336 | |
| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
837-52-5 | |
| Record name | 7-Chloro-4-(piperazin-1-yl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JZN0X101D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

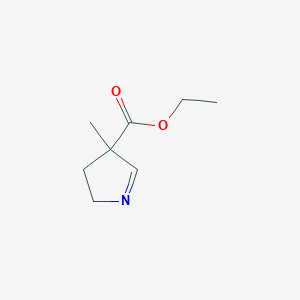
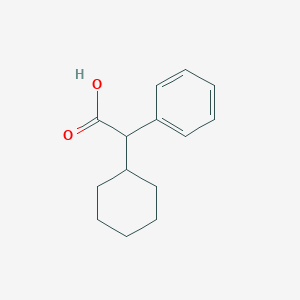
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
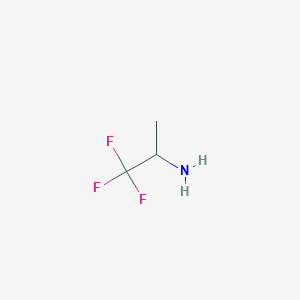



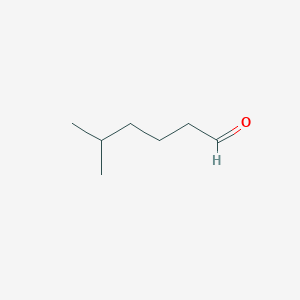


![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
